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Efficacy & Safety Profile: Phase Il Clinical Trial Data

Trial Focus & HbA1c Reduction Key Efficacy

Key Safety Findings
Comparator (%) Findings y y g

| Monotherapy vs. Placebo [1] | -0.44% (Placebo: +0.16%) | * 44% of patients achieved HbAlc <7% (vs.
12% on placebo) ¢ Improved insulin resistance (HOMA-IR) ¢ Improved triglycerides and HDL-C [1] |
Weight gain: +0.89 kg (vs. -0.63 kg for placebo) « Safety profile comparable to placebo [1] | | Active
Comparator vs. Pioglitazone [2] | Non-inferior to pioglitazone 15mg | ¢ Trend towards improved
albuminuria (UACR) * 50% showed regression to normoalbuminuria (vs. 39.3% with pioglitazone) [2] | ¢

No significant change in eGFR ¢ Safety profile comparable to pioglitazone [2] |

Detailed Experimental Protocols

To ensure the validity and reproducibility of the results, here is a detailed look at the methodologies used in

these trials.
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e Study Design: A 24-week, multicenter, randomized, double-blind, parallel-group, placebo-

controlled trial. After this phase, a 28-week open-label extension was conducted [1] [3].

o Patient Population: Adults aged 18-80 with Type 2 Diabetes (T2DM) inadequately controlled with
diet and exercise or previous oral hypoglycemic agents. Key inclusion criteria were HbA1c of 7-10%

and a fasting C-peptide >1.0 ng/mL [1].

o Intervention: Patients were randomized (2:1) to receive either lobeglitazone 0.5 mg or a matching

placebo once daily for 24 weeks [1].
e Primary Endpoint: Change in HbA1c from baseline to week 24 [1].

¢ Key Secondary Endpoints:

o Proportion of patients achieving HbAlc <7.0% [1].

o Changes in fasting plasma glucose, lipid parameters (triglycerides, HDL-C), and HOMA-IR [1].

o Safety assessments included monitoring adverse events, body weight, and laboratory
parameters [1].

e Study Design: A 24-week, multicenter, randomized, double-blind, active-controlled, non-

inferiority Phase III trial [2].

o Patient Population: Patients with T2DM inadequately controlled despite a stable regimen of
metformin (>1000 mg/day), with an HbA1c between 7.0% and 10.0% [2].

o Intervention: Patients were randomized (1:1) to receive either lobeglitazone 0.5 mg or pioglitazone

15 mg once daily as an add-on therapy to metformin for 24 weeks [2].

e Primary Endpoint (of this analysis): Change in the urine albumin-to-creatinine ratio (UACR) from

baseline to week 24 [2].

¢ Key Secondary Endpoints (of this analysis):

o Incidence of new-onset microalbuminuria.
o Progression or regression of alouminuria by more than one stage [2].

Mechanism of Action & Preclinical Insights
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Lobeglitazone is a novel thiazolidinedione (TZD) that acts as a peroxisome proliferator-activated
receptor gamma (PPARY) agonist [1]. This mechanism improves insulin sensitivity in skeletal muscle and

reduces hepatic glucose production [4].

Preclinical studies suggest that beyond its glycemic benefits, lobeglitazone may have direct renoprotective
effects. The diagram below illustrates a proposed signaling pathway for its anti-fibrotic action in the kidney,

derived from animal and in vitro studies [5].
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This mechanism, involving the suppression of the TGF-f/Smad3 signaling pathway, provides a plausible

explanation for the observed trend of UACR improvement in the Phase III trial comparing lobeglitazone

with pioglitazone [2] [5].

Overall Conclusion for Drug Development
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The Phase III clinical data validates that lobeglitazone is an effective antidiabetic agent with a profile that

supports its use in clinical practice.

o Efficacy Validation: Lobeglitazone 0.5 mg met its primary efficacy endpoints, demonstrating
significant HbAlc reduction versus placebo and non-inferiority to pioglitazone 15 mg [2] [1]. Its
potential positive effect on albuminuria is a distinctive finding worthy of further investigation [2].

o Safety Profile: Its safety profile is consistent with the TZD class, including side effects like weight
gain and fluid retention. However, it was well-tolerated in trials with no unexpected safety signals [2]
[1]. A subsequent Phase IV trial also suggested that a lower dose (0.25 mg) may offer a similar
efficacy with a reduced burden of adverse events [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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